3-(5-Chloro-2-methoxyphenyl)picolinic acid
Overview
Description
3-(5-Chloro-2-methoxyphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which is attached to the picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, and solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 3-(5-Chloro-2-hydroxyphenyl)picolinic acid.
Reduction: Formation of 3-(2-Methoxyphenyl)picolinic acid.
Substitution: Formation of 3-(5-Amino-2-methoxyphenyl)picolinic acid or 3-(5-Thiol-2-methoxyphenyl)picolinic acid.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and packaging, making it a potential antiviral agent . Additionally, its ability to chelate metal ions can influence various biochemical pathways, contributing to its biological activities.
Comparison with Similar Compounds
3-(5-Chloro-2-methoxyphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: Lacks the chloro and methoxy substituents, making it less versatile in certain chemical reactions.
Nicotinic acid: Has a carboxyl group at the 3-position instead of the 2-position, leading to different chemical and biological properties.
Isonicotinic acid: Features a carboxyl group at the 4-position, resulting in distinct reactivity and applications.
The unique combination of chloro and methoxy substituents in this compound imparts specific chemical properties that make it valuable for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-11-5-4-8(14)7-10(11)9-3-2-6-15-12(9)13(16)17/h2-7H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJXDYBORGDDBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(N=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200912 | |
Record name | 2-Pyridinecarboxylic acid, 3-(5-chloro-2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001200912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-66-8 | |
Record name | 2-Pyridinecarboxylic acid, 3-(5-chloro-2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261928-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 3-(5-chloro-2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001200912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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